molecular formula C8H11N5O B1487055 1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1803585-36-5

1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Cat. No.: B1487055
CAS No.: 1803585-36-5
M. Wt: 193.21 g/mol
InChI Key: QVJRWPYRFBQJNQ-UHFFFAOYSA-N
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Description

1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with additional methyl groups and an ethanone moiety. It has a molecular formula of C8H11N5O and a molecular weight of 193.21 g/mol .

Preparation Methods

The synthesis of 1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dimethyl-6-amino-1,2,3,4-tetrazolo[1,5-a]pyrimidine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.

Scientific Research Applications

1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one can be compared with other tetrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5,7-dimethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-4-7(6(3)14)5(2)13-8(9-4)10-11-12-13/h5H,1-3H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJRWPYRFBQJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(NC2=NN=NN12)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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